Structural Differentiation from SMER28 (6-Bromo-4-allylaminoquinazoline) at C-2 and C-6: Implications for Kinase vs. Autophagy Selectivity
The target compound and SMER28 share an identical 4-allylaminoquinazoline core but differ at two critical positions: C-2 (Cl vs. H) and C-6 (Cl vs. Br). SMER28 (6-Br, 2-H) is a validated autophagy inducer acting through mTOR-independent mechanisms, with reported PI3K p110δ direct inhibition and no significant EGFR activity . The target compound's 2-chloro substituent is predicted, based on class-level SAR from the 2-chloro-4-anilinoquinazoline literature, to confer enhanced ATP-competitive kinase binding, with the 2-Cl analogs demonstrating ~11-fold greater EGFR potency than their 2-unsubstituted counterparts . The 6-Cl substituent, with its smaller atomic radius (99 pm vs. 114 pm for Br) and higher C–Cl bond dissociation energy (397 kJ/mol vs. 280 kJ/mol for C–Br), is expected to produce a distinct kinase selectivity fingerprint and reduced propensity for autophagy modulation compared to the 6-Br SMER28 phenotype . No published head-to-head pharmacological comparison exists between these two compounds; the evidence is class-level inference and must be experimentally validated.
| Evidence Dimension | Structural features dictating biological phenotype |
|---|---|
| Target Compound Data | C-2: Cl; C-6: Cl; 4-Allylamino present; Predicted phenotype: Kinase inhibitor (EGFR-biased based on 2-Cl SAR); No direct pharmacological data available |
| Comparator Or Baseline | SMER28: C-2: H; C-6: Br; 4-Allylamino present; Validated phenotype: Autophagy inducer (mTOR-independent); Direct PI3K p110δ inhibition reported; no EGFR activity documented |
| Quantified Difference | 2-Cl vs. 2-H: class-level inference predicts ~11-fold EGFR potency enhancement for 2-Cl analogs (from 2-chloro-4-anilinoquinazoline SAR ). 6-Cl vs. 6-Br: C–Cl BDE 397 kJ/mol vs. C–Br BDE 280 kJ/mol; atomic radius Cl 99 pm vs. Br 114 pm . |
| Conditions | Class-level SAR inference from 2-chloro-4-anilinoquinazoline series; SMER28 autophagy data from MEFs, PC-12 cells, and in vivo Drosophila HD model |
Why This Matters
Researchers selecting between these two compounds for kinome-focused vs. autophagy-focused screening must recognize that the C-2 and C-6 halogen differences are predicted to determine fundamentally different biological phenotypes, preventing interchangeable use.
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- [4] Haynes WM, ed. CRC Handbook of Chemistry and Physics. 97th ed. Boca Raton: CRC Press; 2016. Bond dissociation energies: C–Cl ~397 kJ/mol (CH₃Cl), C–Br ~280 kJ/mol (CH₃Br). Atomic radii: Cl 99 pm, Br 114 pm. View Source
